molecular formula C5H6ClN3 B1313204 6-Chloropyridine-2,3-diamine CAS No. 40851-95-4

6-Chloropyridine-2,3-diamine

Cat. No. B1313204
CAS RN: 40851-95-4
M. Wt: 143.57 g/mol
InChI Key: QEIRYIILFUVXAM-UHFFFAOYSA-N
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Patent
US06313101B1

Procedure details

4.484 g of iron powder is added to a solution containing 78 ml of acetic acid and 3.415 g of 6-chloro-3-nitro-2-pyridinamine. The reaction medium is heated at 60° C.-70° C. for 2 hours 45 minutes, then left to return to ambient temperature. After pouring into 200 ml of water, 200 ml of ammonium hydroxide is added until pH9 is achieved, followed by extraction with ethyl acetate, drying, filtering and concentrating. 3.14 g of crude product is obtained which is chromatographed on silica eluting with an ethyl acetate triethylamine mixture 95/5. 2.43 g of sought product is obtained.
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
3.415 g
Type
reactant
Reaction Step One
Name
Quantity
4.484 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Cl:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([N+:13]([O-])=O)=[CH:8][CH:7]=1.[OH-].[NH4+]>[Fe].O>[Cl:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.415 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
Step Two
Name
Quantity
4.484 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated at 60° C.-70° C. for 2 hours 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
ADDITION
Type
ADDITION
Details
is added until pH9
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
3.14 g of crude product is obtained which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica eluting with an ethyl acetate triethylamine mixture 95/5

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.